

# **Application Notes and Protocols for VU0467485** in PET Ligand Development and Neuroimaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**VU0467485**, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3][4] The M4 receptor is a key therapeutic target for schizophrenia and other neuropsychiatric disorders due to its role in regulating striatal dopamine release.[5][6] As a PAM, **VU0467485** enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a promising therapeutic mechanism.[6][7] Furthermore, the development of a radiolabeled form of **VU0467485**, [11C]**VU0467485**, allows for in vivo visualization and quantification of M4 receptors using Positron Emission Tomography (PET), a powerful tool for drug development and neuroscience research.[8][9][10]

These application notes provide a comprehensive overview of the available data on **VU0467485** and its radiolabeled analogue, along with detailed protocols for its synthesis and use in preclinical neuroimaging studies.

### **Data Presentation**

## **Table 1: In Vitro Pharmacology of VU0467485**



| Parameter                | Species     | Receptor       | Value                    | Reference |
|--------------------------|-------------|----------------|--------------------------|-----------|
| PAM EC <sub>50</sub>     | Human       | M4             | 78.8 nM                  | [1][3][6] |
| Rat                      | M4          | 26.6 nM        | [1][3][6]                |           |
| Binding Affinity<br>(KB) | Human       | M4             | 944 nM<br>(Estimated)    | [1][6]    |
| Cooperativity (αβ)       | Human       | M4             | 134                      | [1][6]    |
| Selectivity              | Human & Rat | M1, M2, M3, M5 | EC <sub>50</sub> > 30 μM | [1]       |

Table 2: In Vivo Pharmacokinetics of VU0467485 in Rat

(Oral Administration)

| Parameter             | Dose    | Value     | Reference |
|-----------------------|---------|-----------|-----------|
| Cmax                  | 3 mg/kg | 1.2 μΜ    | [1][3]    |
| AUC <sub>0</sub> -inf | 3 mg/kg | 3.8 μM·h  | [1][3]    |
| t1/2                  | 3 mg/kg | 4.2 hours | [3]       |

Table 3: Properties of [11C]VU0467485 for PET Imaging

| Parameter                  | Value                          | Reference  |
|----------------------------|--------------------------------|------------|
| Radiochemical Yield        | >30% (decay-corrected)         | [8][9][10] |
| Radiochemical Purity       | >99%                           | [8][9][10] |
| Molar Activity             | >74 GBq/µmol                   | [8][9][10] |
| In Vivo Brain Uptake (Rat) | Limited (~0.4 SUV peak uptake) | [8]        |

# **Experimental Protocols**

# **Protocol 1: Chemical Synthesis of VU0467485**



The synthesis of **VU0467485** is a two-step process.[6]

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

- Reagents: 3-chloro-5,6-dimethylpyridazin-4-carbonitrile, methyl thioglycolate, Methanol (MeOH), 1 M aqueous Sodium Hydroxide (NaOH).[1][6]
- Procedure:
  - Combine 3-chloro-5,6-dimethylpyridazin-4-carbonitrile and methyl thioglycolate in methanol.
  - Add 1 M aqueous NaOH.
  - Heat the mixture at 150 °C for 30 minutes using microwave irradiation.
  - The average yield for this step is reported to be 78%.[6]

#### Step 2: HATU-mediated Amide Coupling

Reagents: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, desired amine (NH<sub>2</sub>CH<sub>2</sub>Ar(Het)), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIEA).[1][6]

#### Procedure:

- Dissolve the product from Step 1 and the appropriate amine in DMF.
- Add HATU and DIEA to the solution.
- Stir the reaction mixture for 2 hours at room temperature.
- Yields for this step are reported to range from 45-92%.[6]

## Protocol 2: Radiolabeling of [11C]VU0467485

The radiolabeling of **VU0467485** with Carbon-11 is achieved via N-methylation of a suitable precursor using [11C]methyl iodide ([11C]CH<sub>3</sub>I).[8]



- Precursor: Desmethyl-VU0467485.
- Radiolabeling Agent: [11C]CH3I, produced from cyclotron-generated [11C]CO2.
- General Procedure:
  - Produce [11C]CO2 using a medical cyclotron.
  - Convert [¹¹C]CO₂ to [¹¹C]CH₃I using established methods (e.g., reduction to [¹¹C]CH₄
    followed by iodination, or reduction to [¹¹C]CH₃OH followed by reaction with hydroiodic
    acid).
  - Transfer the gaseous [¹¹C]CH₃I into a reaction vessel containing the desmethyl VU0467485 precursor dissolved in a suitable solvent (e.g., DMF).
  - The reaction is typically carried out at an elevated temperature for a short duration (e.g., 5 minutes at 80°C).
  - Purify the resulting [<sup>11</sup>C]**VU0467485** using semi-preparative High-Performance Liquid Chromatography (HPLC).
  - Formulate the final product in a physiologically compatible solution for injection.

# Protocol 3: In Vitro Autoradiography of M4 Receptors using [11C]VU0467485

This protocol allows for the visualization of M4 receptor distribution in brain tissue sections.

- Materials:
  - Frozen rat brain sections (e.g., 20 μm thick).
  - [¹¹C]VU0467485.
  - Unlabeled VU0467485 for blocking studies.
  - Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).



• Phosphor imaging plates or digital autoradiography system.

#### Procedure:

- Thaw and pre-incubate the brain sections in buffer to remove endogenous ligands.
- Incubate the sections with a low nanomolar concentration of [11C]**VU0467485** in fresh buffer.
- For non-specific binding determination, co-incubate adjacent sections with
   [¹¹C]VU0467485 and a high concentration of unlabeled VU0467485 (e.g., 10 μM).[8]
- After incubation, wash the sections in ice-cold buffer to remove unbound radioligand.
- Dry the sections quickly (e.g., under a stream of cold air).
- Expose the dried sections to a phosphor imaging plate or a digital autoradiography system.
- Quantify the radioactivity in different brain regions (e.g., striatum, cortex, hippocampus, thalamus, and cerebellum) to determine total and non-specific binding.[8] Specific binding is calculated as the difference between total and non-specific binding.

# Protocol 4: In Vivo PET Imaging in Rodents with [11C]VU0467485

This protocol outlines the general procedure for conducting a dynamic PET scan in rats to assess the brain uptake and distribution of [11C]VU0467485.

- · Animal Preparation:
  - Use adult male Sprague-Dawley rats.
  - Fast the animals overnight with free access to water.
  - Anesthetize the rat (e.g., with isoflurane) and maintain anesthesia throughout the scan.
  - Place a catheter in a lateral tail vein for radiotracer injection.



- PET Scan Acquisition:
  - Position the anesthetized rat in a small-animal PET scanner with its head in the center of the field of view.
  - Perform a transmission scan for attenuation correction.
  - Inject a bolus of [11C]VU0467485 (e.g., 10-20 MBq) via the tail vein catheter.
  - Acquire dynamic emission data for 60-90 minutes.
- Image Reconstruction and Analysis:
  - Reconstruct the dynamic PET data into a series of time frames.
  - Co-register the PET images with an anatomical template or a co-acquired CT/MRI scan.
  - Draw regions of interest (ROIs) on the images corresponding to various brain structures.
  - Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer over time.
  - Calculate Standardized Uptake Values (SUV) to quantify radiotracer concentration. Note
    that previous studies have reported limited brain uptake for [11C]VU0467485 in rats, with a
    peak SUV of approximately 0.4.[8]

### **Visualizations**



# Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

M4 Receptor Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat imaging and in vivo stability studies using [11C]-dimethyl-diphenyl ammonium, a candidate agent for PET-myocardial perfusion imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. research.utu.fi [research.utu.fi]
- 6. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3β (GSK-3β) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]



- 10. Synthesis and Preliminary Evaluation of 11 C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for VU0467485 in PET Ligand Development and Neuroimaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618408#vu0467485-for-pet-ligand-development-and-neuroimaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com